4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its multiple aromatic rings and functional groups, including fluorophenyl and nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone or β-keto ester.
Introduction of the thiazole ring: This step may involve the cyclization of a thiourea derivative with a haloketone.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(3-aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole lies in its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H16F2N4O2S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C24H16F2N4O2S/c25-18-8-4-15(5-9-18)22-14-33-24(27-22)29-23(16-6-10-19(26)11-7-16)13-21(28-29)17-2-1-3-20(12-17)30(31)32/h1-12,14,23H,13H2 |
InChI Key |
SZERLKBGFVXMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.